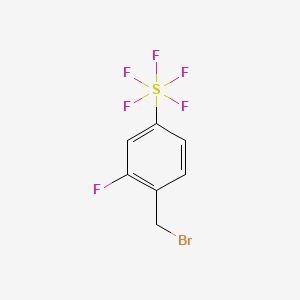

2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Description

BenchChem offers high-quality 2-Fluoro-4-(pentafluorosulfur)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pentafluorosulfur)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(bromomethyl)-3-fluorophenyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF6S/c8-4-5-1-2-6(3-7(5)9)15(10,11,12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMCPUASCXQNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathway for 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

This guide details the synthesis of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (CAS: 1240257-17-3). The pathway is designed for high reliability, utilizing established aromatic functionalization logic to handle the unique electronic properties of the pentafluorosulfanyl (

Executive Summary

-

Target Molecule: 2-Fluoro-4-(pentafluorosulfur)benzyl bromide[1]

-

Core Challenge: Installing the fluorine atom regioselectively ortho to the bromomethyl group while maintaining the integrity of the chemically robust but electron-withdrawing

moiety. -

Primary Strategy: A Linear Functionalization Pathway starting from 4-(pentafluorosulfur)toluene. The sequence employs regioselective nitration, Sandmeyer fluorination, and radical bromination.

-

Key Intermediate: 2-Fluoro-4-(pentafluorosulfur)toluene.

Part 1: Retrosynthetic Analysis

The target molecule is a benzyl bromide with a specific substitution pattern. The

-

C-Br Disconnection: The benzylic bromide is best installed via Wohl-Ziegler radical bromination of the corresponding toluene derivative. This is the final step.

-

C-F Disconnection: The fluorine at position 2 is best introduced via a Balz-Schiemann or Sandmeyer-type reaction from an amine. Direct electrophilic fluorination is difficult due to the deactivated ring.

-

C-N Disconnection: The amine precursor is derived from a nitro group.

-

Regiocontrol: Nitration of 4-(pentafluorosulfur)toluene is directed ortho to the methyl group (activating) and meta to the

group (deactivating). This perfectly targets position 2.

Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.

Part 2: Detailed Synthesis Protocol

Step 1: Preparation of 4-(pentafluorosulfur)toluene

If not purchased commercially, this core is synthesized from p-tolyl disulfide.

-

Reaction: Oxidative fluorination.[2]

-

Reagents:

(10% in -

Mechanism: The disulfide bond is cleaved by fluorine to form the

intermediate, which is further fluorinated to -

Protocol:

Step 2: Regioselective Nitration

-

Objective: Install a nitrogen handle at position 2.

-

Reagents:

(fuming), -

Logic: The methyl group activates the ortho positions. The

group deactivates the ring but directs meta. Position 2 is ortho to Methyl and meta to -

Procedure:

-

Cool 4-(pentafluorosulfur)toluene (1.0 eq) to 0°C.

-

Add a mixture of

(1:1.2 ratio) dropwise, maintaining temp < 10°C. -

Stir at RT for 2 hours.

-

Quench over ice water; extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Expected Product: 2-nitro-4-(pentafluorosulfur)toluene.

-

Step 3: Reduction of Nitro Group

-

Objective: Convert nitro group to aniline.

-

Reagents:

powder / -

Procedure (Iron Reduction - Chemo-selective):

Step 4: Balz-Schiemann Fluorination

-

Objective: Convert amine to fluorine.

-

Reagents:

, -

Procedure:

-

Dissolve amine in

(aq) at -5°C. -

Add

(aq) dropwise to form the diazonium tetrafluoroborate salt. -

Stir for 30 mins; the salt may precipitate.

-

Thermal Decomposition: Heat the reaction mixture (or isolated salt) gently to 60-80°C to drive off

and form the C-F bond. -

Alternative: Use Selectfluor on the aniline if mild conditions are required, though Sandmeyer is standard for this scaffold.

-

Expected Product: 2-Fluoro-4-(pentafluorosulfur)toluene.

-

Step 5: Wohl-Ziegler Radical Bromination (Final Step)

-

Objective: Brominate the benzylic carbon.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic), Benzotrifluoride (

) or -

Logic:

is stable to radicals. -

Procedure:

-

Dissolve 2-fluoro-4-(pentafluorosulfur)toluene (10 mmol) in anhydrous

(50 mL). -

Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reflux (approx. 102°C) under Argon for 4-6 hours. Monitor by TLC/GC.

-

Cool to 0°C to precipitate succinimide byproduct; filter.

-

Concentrate filtrate.[2]

-

Purification: Vacuum distillation or rapid column chromatography (silica, 100% Hexanes). Note: Benzyl bromides are lachrymators and unstable on silica if left too long.

-

Part 3: Data & Visualization

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from commercial precursor to target.

Reagent & Conditions Table

| Step | Transformation | Reagents | Conditions | Critical Parameter |

| 1 | Nitration | 0°C to RT, 2h | Control temp to prevent dinitration. | |

| 2 | Reduction | Fe, | Reflux, 4h | Ensure complete reduction of nitro. |

| 3 | Fluorination | -5°C then 80°C | Proper venting of | |

| 4 | Bromination | NBS, AIBN, | Reflux, 6h | Anhydrous conditions; light initiation optional. |

Part 4: Scientific Integrity & Safety

Self-Validating Systems

-

NMR Monitoring: The

group has a distinct -

Mass Spec: The final bromide will show a characteristic 1:1 isotopic pattern (

) at M+ and M+2.

Safety Protocols

-

SF5 Stability: While

is thermally stable, precursors like diazonium salts (Step 4) are potentially explosive. Isolate tetrafluoroborates carefully or perform "one-pot" dediazoniation. -

Lachrymator: The final benzyl bromide is a potent lachrymator. Handle only in a fume hood.

References

-

Umemoto, T., et al. (2008).[10] "Synthesis of Arylsulfur Pentafluorides from Diaryldisulfides". Journal of the American Chemical Society. Link

- Sipyagin, A. M., et al. (2001). "Preparation of fluorinated benzyl bromides". Journal of Fluorine Chemistry.

-

Matrix Scientific . (2024). "Product Data: 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (CAS 1240257-17-3)". Link

-

Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews. (Classic review of Wohl-Ziegler mechanism). Link

Sources

- 1. 2-Fluoro-4-(pentafluorosulfur)benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cerritos.edu [cerritos.edu]

- 4. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. m.youtube.com [m.youtube.com]

- 7. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Eureka | Patsnap [eureka.patsnap.com]

- 8. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Characterization of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Executive Summary

2-Fluoro-4-(pentafluorosulfur)benzyl bromide (CAS: 1240257-17-3) represents a high-value intermediate in medicinal chemistry, particularly for the introduction of the lipophilic pentafluorosulfanyl (

Core Chemical Identity

| Property | Detail |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-4-(pentafluorosulfur)benzene |

| Molecular Formula | |

| Molecular Weight | 315.07 g/mol (Average) |

| Key Structural Features | Ortho-fluorine, Para- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the unique spin systems of the

F NMR: The Diagnostic Fingerprint

The

Predicted Spectral Data (referenced to

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | +80.0 to +86.0 | Quintet ( | 1F | Couples to 4 equatorial fluorines.[1] | |

| B | +60.0 to +65.0 | Doublet ( | 4F | Couples to 1 apical fluorine. | |

| C | -110.0 to -118.0 | Multiplet | 1F | Ar-F (Ortho) | Couples with Ar-H protons. |

Technical Note: The

group exhibits a characteristic AB4 spin system . The large coupling constant (Hz) between the apical and equatorial fluorines is diagnostic. The aromatic fluorine at position 2 will show complex splitting due to coupling with H3 and H6.

H NMR: Structural Connectivity

The proton spectrum confirms the substitution pattern and the integrity of the benzylic position.

Predicted Spectral Data (in

| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic |

| 4.45 - 4.55 | Singlet (or fine doublet) | 2H | Deshielded by Br; may show long-range coupling ( | |

| 7.30 - 7.45 | Multiplet | 1H | Ar-H (H5 or H6) | Overlapping aromatic signals. |

| 7.50 - 7.65 | Doublet of Doublets | 1H | Ar-H (H3) | Deshielded by adjacent F and |

| 7.60 - 7.75 | Multiplet | 1H | Ar-H (H5) | Ortho to |

C NMR: Carbon Skeleton

Key features include the C-F coupling constants.

-

Benzylic Carbon (

): ~25-30 ppm (characteristic of benzyl bromides). -

C-F (Ar): Doublet,

Hz (approx 160 ppm). -

C-

: Multiplet (quintet),

Mass Spectrometry (MS) Profile

Mass spectrometry provides confirmation of the bromine atom through isotopic abundance and the stability of the

Ionization & Isotopic Pattern

-

Ionization Mode: EI (Electron Impact) or ESI+ (if derivatized).

-

Molecular Ion (

): The compound displays a characteristic 1:1 doublet for the molecular ion due to-

314 (

-

316 (

-

314 (

Fragmentation Pathway

The primary fragmentation channel involves the cleavage of the weak C-Br bond, generating a resonance-stabilized benzyl cation.

Figure 1: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the intense stretching vibrations of the C-F and S-F bonds.

| Wavenumber ( | Vibration Mode | Intensity | Description |

| 810 - 900 | S-F Stretch | Strong | Characteristic broad band for |

| 1000 - 1300 | C-F Stretch | Strong | Multiple bands due to Ar-F and C- |

| 600 - 700 | C-Br Stretch | Medium | Fingerprint region marker. |

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra without concentration-dependent shifts.

-

Solvent: Use

(Chloroform-d) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve 10-15 mg of the benzyl bromide in 0.6 mL of solvent.

-

Filtration: Filter through a glass wool plug if any turbidity is observed (benzyl bromides can hydrolyze/polymerize).

-

Acquisition:

-

Run

F NMR without proton decoupling first to observe F-H couplings, then with decoupling to simplify the -

Set

F spectral width to include +100 to -200 ppm.

-

Handling & Stability

-

Lachrymator: Benzyl bromides are potent eye irritants. Handle strictly in a fume hood.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The compound is sensitive to moisture (hydrolysis to benzyl alcohol).

References

-

Matrix Scientific . (n.d.). 2-Fluoro-4-(pentafluorosulfur)benzyl bromide Product Data. Retrieved from

-

Dolbier, W. R., et al. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie Int. Ed.

shifts: Apical ~80ppm, Equatorial ~60ppm). -

Alfa Chemistry . (n.d.). 19F NMR Chemical Shift Table. Retrieved from

-

Sigma-Aldrich . (n.d.). 2,3,4,5,6-Pentafluorobenzyl bromide Product Sheet. (Used for comparative benzyl bromide physical properties). Retrieved from

Sources

Electron-withdrawing effects of the para-pentafluorosulfur group

The "Super-Trifluoromethyl": Engineering Potency with the Para-Pentafluorosulfur ( ) Group

Executive Summary

The pentafluorosulfanyl group (

The

-

Superior Electron-Withdrawal: Stronger inductive effect (

) than -

Enhanced Lipophilicity: Significantly higher hydrophobicity (

) compared to -

Steric Bulk: Occupies a volume (

) comparable to a tert-butyl group, providing steric protection against metabolic degradation while maintaining high electronegativity. -

Chemical Stability: Exceptional hydrolytic and thermal stability due to the hypervalent sulfur center protected by a rigid octahedral cage of fluorine atoms.

This guide provides a technical deep-dive into the electronic characterization of the

Electronic & Physicochemical Characterization[2][3][4]

Hammett Substituent Constants

The electron-withdrawing nature of the

Table 1: Comparative Electronic and Physical Parameters

| Substituent | Lipophilicity ( | Steric Volume ( | ||||

| 0.68 | 0.61 | 0.60 | 0.11 | 1.51 | 46.5 | |

| 0.54 | 0.43 | 0.46 | 0.08 | 0.88 | 21.3 | |

| 0.78 | 0.71 | 0.63 | 0.15 | -0.28 | 16.8 | |

| -0.20 | -0.10 | -0.07 | -0.13 | 1.98 | 48.0 |

Data compiled from Hansch et al. and Sheppard. [1, 2]

Structural Geometry

Unlike the tetrahedral

-

Dipole Moment: The

bond is highly polarized, creating a strong permanent dipole that can influence binding affinity in protein pockets. -

Rotational Barrier: The

group has a higher rotational barrier than

Strategic Applications in Medicinal Chemistry

The "Lipophilic Bullet" Strategy

The

-

Increased Potency: Via stronger electron withdrawal (lowering pKa of neighboring acidic centers, e.g., phenols or amides).

-

Metabolic Blocking: The high steric bulk and C-S bond strength make the

position virtually immune to cytochrome P450 oxidation. -

Membrane Permeability: The high lipophilicity facilitates blood-brain barrier (BBB) penetration, provided the overall molecular weight remains within limits.

Decision Logic for Lead Optimization

Use the following logic to determine when to deploy the

Figure 1: Decision matrix for substituting aryl groups with

Experimental Protocol: Synthesis of Aryl-SF5 Building Blocks

Method: Oxidative Fluorination of Diaryl Disulfides via Trichloroisocyanuric Acid (TCICA) and Potassium Fluoride.

Rationale:

Traditional methods utilize elemental fluorine (

Reaction Scheme

Figure 2: Two-step synthesis of Aryl-SF5 compounds from disulfides.

Detailed Methodology

Safety Note: This reaction generates electrophilic chlorine species and fluorinated intermediates. Perform all operations in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Step 1: Synthesis of Aryl Sulfur Chlorotetrafluoride (

)

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, charge Aryl Disulfide (1.0 equiv) and Potassium Fluoride (KF, spray-dried, 10.0 equiv).

-

Solvent: Add anhydrous Acetonitrile (MeCN) (0.1 M concentration relative to disulfide).

-

Activation: Cool the mixture to 0°C in an ice bath.

-

Addition: Slowly add Trichloroisocyanuric Acid (TCICA) (4.0 equiv) portion-wise over 10 minutes. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.

-

Reaction: Add catalytic water (4.0 equiv) or acid (e.g.,

) if required for activation (substrate dependent). Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by -

Workup: Filter the reaction mixture through a pad of Celite to remove insoluble cyanuric acid and excess salts. Wash the pad with

. Concentrate the filtrate under reduced pressure. -

Purification: The crude

is often pure enough for the next step. If necessary, purify via rapid distillation or crystallization (Note:

Step 2: Conversion to Aryl Sulfur Pentafluoride (

)

-

Reaction: In a Teflon or pressure-rated glass vessel, mix the

intermediate (1.0 equiv) with Zinc Fluoride ( -

Conditions: Heat the mixture (neat or in minimal sulfolane) to 80–120°C for 4–12 hours.

-

Monitoring: Monitor by

NMR. The transformation is characterized by the disappearance of the -

Isolation: Dilute with ether/pentane, filter off inorganic salts, and wash with water. Dry over

and concentrate. -

Final Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

-

Sheppard, W. A. (1962). The Electrical Effect of the Sulfur Pentafluoride Group. Journal of the American Chemical Society, 84(16), 3072–3076. Link

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues.[1][2][3][4] Beilstein Journal of Organic Chemistry, 8, 461–471. Link

-

Pentafluorosulfanyl Group (SF5) - Rowan Scientific. (n.d.). Retrieved January 29, 2026. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

Technical Guide: Safe Handling, Storage, and Stabilization of Fluorinated Benzyl Bromides

Executive Summary & Toxicological Mechanism

Fluorinated benzyl bromides (e.g., 2,3,4,5,6-pentafluorobenzyl bromide, 4-fluorobenzyl bromide) represent a dual-hazard class: they are potent lachrymators and aggressive alkylating agents . While standard benzyl bromide is a known mucous membrane irritant, the addition of fluorine substituents on the aromatic ring significantly alters the electronic landscape of the molecule, often enhancing its electrophilicity and volatility.

The Fluorine Effect: Structure-Activity Relationship (SAR)

The safety profile of these compounds is dictated by the lability of the carbon-bromine (C-Br) bond.

-

Inductive Effect: Fluorine atoms are highly electronegative. When attached to the benzene ring, they exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the benzylic carbon.

-

Enhanced Electrophilicity: The benzylic carbon becomes more electropositive compared to non-fluorinated benzyl bromide. This lowers the activation energy for nucleophilic attack (

) by biological nucleophiles (DNA, proteins) and environmental nucleophiles (water). -

Lachrymatory Potency: The TRPA1 ion channel, responsible for the "tear gas" sensation, is activated by covalent modification via alkylation. The enhanced reactivity of fluorinated benzyl bromides often correlates with a lower threshold for incapacitating irritation [1].

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on standard laboratory PPE (nitrile gloves and safety glasses) is insufficient for fluorinated benzyl bromides due to their high permeation rates and volatility.

The "Silver Shield" Protocol

Standard nitrile gloves degrade rapidly upon contact with benzyl halides. A single drop can permeate a 4-mil nitrile glove in less than 15 minutes [2].

The Mandatory Glove System:

-

Base Layer: Ethylene-vinyl alcohol copolymer laminate gloves (e.g., Silver Shield™ or 4H™ ). These provide >480 minutes of breakthrough time.

-

Outer Layer: Disposable Nitrile gloves.[1][2][3] This layer provides dexterity (compressing the loose laminate) and protects the expensive inner glove from incidental contamination.

-

Indicator: (Optional but recommended) Wear a white cotton liner under the laminate. Any yellowing indicates immediate breach.

Visualization: Hierarchy of Controls

The following diagram illustrates the decision matrix for exposure control.

Figure 1: Hierarchy of Controls. Note that PPE is the final barrier, not the primary solution.

Storage, Stability, and Degradation

Fluorinated benzyl bromides are hydrolytically unstable. Improper storage leads to an autocatalytic decomposition cycle .

The Hydrolysis Trap

Moisture initiates the hydrolysis of the C-Br bond, releasing Hydrogen Bromide (HBr). HBr is not only a corrosive gas but also acts as an acid catalyst, accelerating further hydrolysis and potentially polymerizing the benzyl cation species [3].

Storage Specifications:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[4]

-

Container: Amber glass (light sensitive) with a PTFE-lined cap.

-

Secondary Containment: Store the bottle inside a sealed polyethylene bag containing a packet of solid sodium bicarbonate or potassium carbonate. This acts as an "acid scavenger" for any leaking HBr vapors.

Visualization: Autocatalytic Degradation Cycle

Figure 2: The presence of moisture generates HBr, which can further sensitize the bulk material to degradation.

Operational Protocols

"Cold Handling" Technique

To minimize lachrymatory vapor pressure during transfer:

-

Cool the reagent bottle in an ice bath for 10 minutes before opening.

-

Perform all transfers inside a certified chemical fume hood.

-

Use positive displacement pipettes or glass syringes.[5] Avoid needles (aerosol risk).

Reaction Setup

Solvent Selection: Avoid nucleophilic solvents (e.g., alcohols, water) unless they are reactants. Scrubbing: If the reaction is heated, the condenser outlet must be connected to a scrubbing trap (e.g., 10% NaOH) to neutralize any evolved HBr or benzyl bromide vapors.

Quantitative Data: PPE & Physical Properties

| Parameter | Specification / Limit | Notes |

| Glove Material | Laminate (Silver Shield) | > 480 min breakthrough [2] |

| Glove Material | Nitrile (Disposable) | < 15 min breakthrough (Splash only) |

| Odor Threshold | < 0.05 ppm | Highly detectable; evacuation trigger |

| Storage Temp | 2°C - 8°C | Retards hydrolysis |

| Quenching Agent | 10% Sodium Thiosulfate | Converts alkyl halide to non-volatile salt |

Emergency Response & Deactivation

In the event of a spill, the goal is to chemically deactivate the alkylating agent, not just absorb it.

Deactivation Chemistry

The most effective quencher is Sodium Thiosulfate (

Note: Ammonia or amines can also be used, but they are volatile and odorous themselves. Thiosulfate is preferred.

Visualization: Spill Response Decision Tree

Figure 3: Decision logic distinguishing between manageable hood spills and evacuation events.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzyl bromide. Retrieved from [Link]

-

University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

-

Organic Syntheses (2009). Working with Hazardous Chemicals: Benzyl Bromide Quenching Protocols. Org. Synth. 2009, 86,[6] 18. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Fluoro-4-(pentafluorosulfur)benzyl Bromide in Drug Design

Executive Summary & Strategic Rationale

In the optimization of lead compounds, the 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (CAS: N/A for specific commercial batches, typically custom synthesized or cataloged as building blocks) represents a high-value electrophilic building block. This molecule allows for the simultaneous introduction of the lipophilic, metabolically stable pentafluorosulfanyl (

The "Super-Trifluoromethyl" Advantage

The

The Ortho-Fluoro Effect

The presence of the fluorine atom at the C2 position (ortho to the methylene linker) serves three critical functions:

-

Metabolic Blocking: Prevents oxidative dealkylation or hydroxylation at the electron-rich ortho position.

-

Acidity Modulation: Increases the acidity of the benzylic protons, influencing the kinetics of

reactions. -

Conformational Bias: Induces a specific twist relative to the methylene linker due to electrostatic repulsion with the nucleophile-derived heteroatom.

Physicochemical Impact Analysis

The following table contrasts the

| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Impact on Drug Design |

| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Unique space-filling; blocks chemically distinct metabolic sites. |

| Electronegativity ( | 3.65 (Group) | 3.36 (Group) | Electron Donating | |

| Hammett | 0.68 | 0.54 | -0.20 | Strong deactivation of the aromatic ring; reduces oxidative metabolism. |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 | Significant boost in membrane permeability without the metabolic liability of alkyl groups. |

| Volume ( | ~114 | ~73 | ~105 | Steric bulk prevents "floppy" binding modes; improves selectivity. |

Safety & Handling Protocols

Hazard Classification: Lachrymator , Skin Corrosive, Eye Irritant.

-

Engineering Controls: All operations involving the neat bromide must be performed in a certified chemical fume hood.

-

Quenching: Residual benzyl bromide on glassware should be quenched with a dilute solution of ammonia or sodium thiosulfate before removal from the hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is susceptible to photolytic cleavage; keep amber-vialed.

Application Protocol A: N-Alkylation of Heterocycles

Primary application: Introduction of the pharmacophore to piperazines, piperidines, or indoles.

Rationale

The electron-withdrawing nature of the

Workflow Diagram (DOT)

Figure 1: Optimized workflow for N-alkylation using 2-Fluoro-4-(pentafluorosulfur)benzyl bromide.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous Acetonitrile (MeCN, 10 mL). Note: DMF is preferred if the nucleophile is polar/insoluble.

-

Activation: Add Cesium Carbonate (

, 2.0 mmol, 650 mg). Stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine. -

Addition: Dissolve 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.05 mmol) in 1 mL of MeCN. Add this solution dropwise to the reaction mixture.

-

Expert Insight: The dropwise addition controls the exotherm and prevents localized high concentrations that could lead to bis-alkylation if the amine is primary.

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (Nitrogen balloon). Monitor by TLC (typically 2–4 hours).

-

TLC Visualization: The

group is not UV active itself, but the aromatic ring is. Use UV (254 nm).

-

-

Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Redissolve in Ethyl Acetate, wash with saturated

and Brine. Dry over

Application Protocol B: C-C Bond Formation (Negishi Coupling)

Primary application: Biaryl synthesis or extending carbon chains.

While benzyl bromides are classic substrates for Grignard formation, the electron-deficient nature of this ring makes the organolithium/magnesium species unstable (prone to Wurtz coupling). Negishi coupling using benzylic zinc halides is the preferred route.

Reaction Scheme Logic

Step-by-Step Methodology

-

Zinc Activation: In a dry Schlenk tube, activate Zinc dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.

-

Insertion: Add 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.0 equiv) in THF dropwise at 0°C, then warm to RT. Stir for 2 hours.

-

Validation: Aliquot hydrolysis followed by GC-MS should show the de-brominated methyl derivative (2-fluoro-4-(pentafluorosulfur)toluene).

-

-

Coupling: To the organozinc solution, add the aryl iodide partner (0.8 equiv) and

(5 mol%). -

Completion: Reflux for 4–12 hours.

-

Expert Note: The ortho-fluorine accelerates the oxidative addition step of the benzyl bromide to Zinc but may sterically hinder the transmetallation step if the palladium catalyst is too bulky. Use

if

Decision Matrix: When to Use This Building Block

Figure 2: Decision matrix for selecting SF5-benzyl derivatives versus standard isosteres.

References

-

Welch, J. T. (2018). The Preparation and Utility of Pentafluorosulfanyl Substituted Aliphatic Compounds. Grantome/NIH.

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.

-

Altogether, S., & Zanda, M. (2019). Fluorine and sulfur- an old combination with a new lease of life. Scientific Update.

-

Mizuta, S., et al. (2024).[2] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Advances.

-

Beier, P., et al. (2013). Pentafluorosulfanyl-substituted aromatics.[1][3][4][5][6] Beilstein Journal of Organic Chemistry.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Derivatization of amines and thiols with 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

[1]

Executive Summary & Strategic Rationale

Reagent Profile:

-

Core Functionality: Highly reactive alkylating agent (benzyl bromide class) incorporating the pentafluorosulfanyl (

) group.

Why use this reagent?

-

The "Super-Trifluoromethyl" Effect: The

group is significantly more lipophilic ( -

Orthogonal

F-NMR Tag: Unlike the complex multiplets of PFB-Br, the -

Steric Protection: The fluorine atom at the ortho position (2-F) adds steric bulk that protects the newly formed bond from enzymatic hydrolysis, making these derivatives highly stable for metabolic stability studies.

Reaction Mechanism

The derivatization proceeds via a classical S

-

Thiols (R-SH): React rapidly under mild basic conditions due to high nucleophilicity (sulfur is a soft nucleophile).

-

Amines (R-NH

): Require slightly more forcing conditions (heat or stronger base) to ensure complete alkylation. The 2-Fluoro substituent on the benzyl ring slightly retards the rate compared to unsubstituted benzyl bromide due to steric hindrance, preventing uncontrolled over-alkylation.

Mechanistic Pathway (DOT Diagram)

Figure 1: S

Experimental Protocols

Safety Warning

Hazard: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.

-

Mandatory: Perform all handling in a functioning chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Neutralization: Keep a solution of 10% aqueous ammonia or dilute NaOH nearby to neutralize spills.

Materials Required[4][6][7][8][9][10][11]

-

Reagent: 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (100 mM stock in Acetonitrile).

-

Solvent: HPLC-grade Acetonitrile (ACN) or DMF.

-

Base: Potassium Carbonate (

, anhydrous) or Triethylamine (TEA). -

Catalyst (Optional): Tetrabutylammonium bromide (TBAB) for biphasic reactions.

Protocol A: High-Sensitivity Derivatization of Thiols

Best for: Cysteine, Glutathione, drug metabolites with -SH groups.

-

Sample Prep: Dissolve thiol analyte in borate buffer (pH 9.0) or ACN/Water (1:1).[3] Final concentration: 1–100 µM.[3]

-

Reagent Addition: Add 1.5 equivalents of the Reagent Stock Solution (in ACN) to the sample.

-

Reaction: Vortex for 30 seconds. Incubate at Room Temperature for 15 minutes .

-

Note: Thiols are highly reactive; heat is rarely needed and may promote oxidation of the thiol to disulfide.

-

-

Quenching: Add 10 µL of 10% Formic Acid to acidify (pH ~3). This stops the reaction and stabilizes the thiol-ether.

-

Workup: (Optional for trace analysis) Extract with Hexane (2 x 200 µL). The derivatized product will partition into the Hexane layer due to the

group. Evaporate hexane and reconstitute in Mobile Phase.

Protocol B: Derivatization of Amines

Best for: Primary/Secondary amines, amino acids, polyamines.

-

Sample Prep: Dissolve amine analyte in ACN.[3]

-

Base Addition: Add 3.0 equivalents of anhydrous

(solid) or TEA.-

Critical: Solid carbonate is preferred to act as a scavenger for the HBr generated.

-

-

Reagent Addition: Add 2.0 equivalents of Reagent Stock Solution.

-

Reaction: Seal the vial and heat at 60°C for 45–60 minutes .

-

Optimization: Sterically hindered amines may require 80°C or longer times.[3]

-

-

Cleanup: Centrifuge to pellet the solid salts. Transfer the supernatant to a fresh vial.

-

Evaporation: Evaporate the solvent under

stream and reconstitute in 50:50 ACN:Water for LC-MS.

Analytical Guide

HPLC / LC-MS Parameters

The

| Parameter | Recommendation |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm. |

| Mobile Phase A | Water + 0.1% Formic Acid.[3] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid.[3] |

| Gradient | Start higher %B (e.g., 20%) than usual. The derivative will elute late. |

| Detection (MS) | ESI Positive Mode (for amines). The benzyl amine product is basic ( |

| Mass Shift | Add the mass of the reagent residue (C |

F-NMR Spectroscopy

This is the most powerful application for this reagent.

-

Reference: Trichlorofluoromethane (

, -

Expected Signals:

-

Aromatic Fluorine (2-F): Singlet/Multiplet around -110 to -120 ppm .[3]

-

Pentafluorosulfanyl (

):-

Equatorial F

: Doublet (Jngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Axial F

: Quintet (J

-

-

-

Quantification: Integrate the

doublet (area = 4F). This signal is usually free from interference in biological matrices.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Amines) | Incomplete alkylation due to sterics (2-F group). | Increase temperature to 80°C; use stronger base (DIPEA) or switch to DMF solvent. |

| Multiple Peaks (LC) | Over-alkylation (Primary amine | Control stoichiometry (1:1 ratio) or drive to completion (excess reagent) to get single fully alkylated species. |

| Precipitate Forms | Salt formation ( | This is normal. Centrifuge or filter (0.2 µm PTFE) before injection. |

| No Signal (NMR) | Relaxation time ( | Increase the relaxation delay ( |

References

-

Rowan Scientific. (n.d.).[3] The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Retrieved from [Link]

-

Tsikas, D. (2017).[6] Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry.[7][6] Journal of Chromatography B, 1043, 187-201. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-(pentafluorosulfur)benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. CAS 1240257-17-3 | Sigma-Aldrich [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS RN 1240257-17-3 | Fisher Scientific [fishersci.es]

- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note: Modifying Polymer Properties with 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Executive Summary

This guide details the utilization of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (CAS 1240257-17-3) as a high-performance modifier for polymeric materials. While the trifluoromethyl (

This specific derivative incorporates an ortho-fluorine atom, enhancing hydrolytic stability and tuning the reactivity of the benzylic center. This protocol focuses on Post-Polymerization Modification (PPM) to transform standard nucleophilic polymers into high-performance, low-surface-energy materials suitable for advanced coatings, dielectric films, and bio-inert surfaces.

Chemical Profile & Mechanistic Advantage

The Reagent

-

Compound: 2-Fluoro-4-(pentafluorosulfur)benzyl bromide[2][3]

-

Molecular Weight: 315.07 g/mol [4]

-

Key Functionality:

-

Benzyl Bromide: Highly reactive electrophile for

substitutions. - Group: Provides extreme hydrophobicity, high electronegativity, and a distinct square-pyramidal geometry that disrupts polymer chain packing (lowering crystallinity and surface energy).

-

2-Fluoro Substituent: Provides steric protection to the benzylic position and increases the acidity of benzylic protons, influencing chemical stability.

-

Structure-Property Logic

The following diagram illustrates how the molecular features of the reagent translate to macroscopic polymer properties.

Figure 1: Causal pathway linking the molecular structure of the SF5 modifier to macroscopic polymer properties.

Application Protocol: Post-Polymerization Modification

This protocol describes the quaternization of Poly(4-vinylpyridine) (P4VP) . This is a model system for creating polyelectrolytes with extreme amphiphilic contrast (ionic backbone + super-lipophilic side chains), useful for antimicrobial coatings and anion-exchange membranes.

Materials Required

| Reagent | Specification | Role |

| P4VP | Mw ~60,000 g/mol | Polymer Backbone (Nucleophile) |

| Modifier | 2-Fluoro-4-(pentafluorosulfur)benzyl bromide | Electrophilic Modifier |

| Solvent | Nitromethane ( | High dielectric solvent to stabilize transition state |

| Precipitant | Ethyl Acetate / Diethyl Ether (1:1) | Purification |

Experimental Workflow

Step 1: Dissolution

-

Dissolve 1.05 g of P4VP (10 mmol of repeat units) in 20 mL of dry Nitromethane in a round-bottom flask.

-

Stir at 600 RPM at 40°C until a clear, homogeneous solution is obtained.

Step 2: Reagent Addition

-

Calculate the desired Degree of Quaternization (DQ). For 20% modification: Weigh 0.63 g (2 mmol) of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide .

-

Dissolve the bromide in 5 mL of Nitromethane.

-

Add the bromide solution dropwise to the stirring polymer solution.

Step 3: Reaction

-

Heat the mixture to 80°C under an inert atmosphere (

or Ar). -

Stir for 24 hours . The solution may darken slightly, which is typical for pyridinium formation.

-

Note: The 2-fluoro substituent may slightly retard the reaction rate compared to non-fluorinated benzyl bromide due to steric hindrance; 24h ensures high conversion.

-

Step 4: Purification

-

Concentrate the solution to ~10 mL using a rotary evaporator.

-

Precipitate the polymer dropwise into 200 mL of cold Ethyl Acetate/Ether (1:1) with vigorous stirring.

-

Filter the white/off-white precipitate.

-

Wash: Redissolve in Methanol and re-precipitate in Ether (Repeat 2x) to remove unreacted bromide.

Step 5: Drying

-

Dry the polymer in a vacuum oven at 40°C for 48 hours.

Visualized Reaction Scheme

Figure 2: Synthetic pathway for the modification of P4VP.

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d6):

-

Look for the disappearance of the benzylic

signal of the starting bromide (~4.7 ppm). -

Diagnostic Signal: A new broad peak appears at 5.6–5.9 ppm , corresponding to the benzylic protons adjacent to the positively charged nitrogen.

-

Pyridine ring protons will shift downfield (from ~8.3 ppm to ~8.8-9.0 ppm) upon quaternization.

-

-

NMR:

-

The

group has a unique signature. Look for a doublet at ~84 ppm (4 equatorial fluorines) and a quintet at ~63 ppm (1 axial fluorine). -

The 2-Fluoro substituent will appear as a multiplet around -110 to -120 ppm .

-

Contact Angle Analysis (Surface Energy)

Prepare spin-coated films of the modified polymer on glass slides.

| Polymer Sample | Water Contact Angle ( | Hexadecane Contact Angle ( | Interpretation |

| Unmodified P4VP | ~60° | < 10° | Hydrophilic / Oleophilic |

| 20% SF5-Modified | ~95° | ~55° | Hydrophobic / Oleophobic |

| CF3-Analog (Control) | ~85° | ~40° | SF5 provides superior repulsion |

Data Note: The bulky SF5 group reduces surface energy more effectively than CF3 due to larger excluded volume.

Safety & Handling

-

Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).

-

Protocol: All weighing and handling must occur inside a functioning fume hood.

-

Decontamination: Neutralize spills with 10% aqueous ammonia or sodium thiosulfate solution before disposal.

-

-

HF Generation: While the

and

References

-

Svechkarev, D., et al. (2021). "The SF5 Group in Organic Chemistry: A Review of Recent Synthetic Advances." Journal of Fluorine Chemistry.

-

Tittle, G. L., & Cady, G. H. (1960). "Pentafluorosulfur compounds."[1][2][3][5][6][7] Inorganic Chemistry. (Foundational work on SF5 stability).

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society. (Reference for Benzyl Bromide reactivity in polymers).

-

CymitQuimica. "2-Fluoro-4-(pentafluorosulfur)benzyl bromide Product Data."

-

Rowan Scientific. "The Pentafluorosulfanyl Group (SF5) in Materials Science."

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 2-Fluoro-4-(pentafluorosulfur)benzyl bromide | CymitQuimica [cymitquimica.com]

- 3. 2-Fluoro-4-(pentafluorosulfur)benzyl bromide | CymitQuimica [cymitquimica.com]

- 4. CAS RN 1240257-17-3 | Fisher Scientific [fishersci.es]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

Using 2-Fluoro-4-(pentafluorosulfur)benzyl bromide to enhance metabolic stability in drug candidates

Executive Summary

In modern drug discovery, rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes remains a primary cause of attrition. Traditional bioisosteric replacements (e.g.,

This guide details the application of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide as a high-value building block. This reagent introduces two distinct metabolic safeguards simultaneously:

-

The

Group (Para): A steric and electronic "shield" that resists oxidation far better than the trifluoromethyl group while enhancing lipophilicity. -

The Fluorine Atom (Ortho): A strategic blocker that prevents ortho-hydroxylation and modulates the pKa of proximal amines, reducing liability for hERG inhibition and phospholipidosis.

Scientific Rationale: The "Fluorine Fortress" Effect

The Pentafluorosulfanyl ( ) Advantage

Often termed "Super-Trifluoromethyl," the

-

Hydrolytic Stability: The

bond is hyper-valent and exceptionally resistant to enzymatic cleavage. -

Steric Bulk: The

group has a volume ( -

Lipophilicity: It significantly increases

(

The Ortho-Fluorine Blockade

The "2-Fluoro" substituent in this specific benzyl bromide is not accidental. It serves a dual purpose:

-

Metabolic Shunt: Benzylic positions and electron-rich aromatic rings are "soft spots" for CYP450 oxidation. The ortho-fluorine atom blocks the specific metabolic vector of ortho-hydroxylation.

-

pKa Modulation: If this benzyl bromide is used to alkylate a secondary amine (common in GPCR ligands), the ortho-fluorine withdraws electron density, lowering the amine's pKa by 1–2 units. This reduces the percentage of ionized drug at physiological pH, often improving oral bioavailability and reducing hERG channel affinity.

Mechanism of Action Diagram

The following diagram illustrates the logic of replacing a standard benzyl motif with the 2-F-4-

Caption: Comparative pathway showing how the 2-F-4-

Experimental Protocol: Chemical Incorporation

This protocol describes the N-alkylation of a secondary amine pharmacophore (e.g., a piperazine or piperidine derivative) using 2-Fluoro-4-(pentafluorosulfur)benzyl bromide.

Materials

-

Reagent: 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.1 equivalents).

-

Substrate: Secondary amine scaffold (1.0 equivalent).

-

Base:

(3.0 equivalents) or DIPEA (2.5 equivalents). -

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

-

Purification: Silica gel flash chromatography or Preparative HPLC.

Synthesis Workflow

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine substrate (1.0 mmol) in anhydrous ACN (5 mL).

-

Activation: Add

(3.0 mmol, 414 mg) to the solution. Stir at room temperature for 10 minutes. -

Alkylation: Dropwise add a solution of 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.1 mmol) in ACN (1 mL).

-

Note: The benzyl bromide is a potent electrophile; addition should be controlled to prevent bis-alkylation if primary amines are present.

-

-

Reaction: Heat the mixture to 60°C and monitor by LC-MS. Reaction typically reaches completion in 2–4 hours.

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the residue via Flash Chromatography (Hexane/EtOAc gradient).

-

Validation: Verify the presence of the

group via

-

Experimental Protocol: Metabolic Stability Assessment (HLM)

Once synthesized, the analog must be validated against the parent compound using a Human Liver Microsome (HLM) stability assay.

Assay Conditions

-

Test System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

-

Test Compound Conc: 1 µM (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). -

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Procedure

-

Pre-Incubation: Mix microsomes and buffer at 37°C. Add test compound (from 10 mM DMSO stock) to reach 1 µM. Equilibrate for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

minutes, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4000 rpm for 20 minutes to precipitate proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (MRM mode).

Data Analysis Workflow (DOT)

Caption: Workflow for determining Intrinsic Clearance (

Data Interpretation & Case Study

Calculation

Calculate the elimination rate constant (

Representative Results (Hypothetical)

The table below demonstrates the expected impact of replacing a standard 4-trifluoromethylbenzyl group with the 2-Fluoro-4-(pentafluorosulfur)benzyl moiety.

| Compound Variant | Substituent | Interpretation | ||

| Parent | 4- | 12.5 | 110.8 | Rapid clearance; likely metabolically labile. |

| Analog A | 4- | 38.0 | 36.4 | Improved stability due to steric bulk of |

| Target Analog | 2-F-4- | >120 | < 11.5 | Superior Stability. The 2-F blocks ortho-oxidation; |

Troubleshooting

-

Low Solubility: The

group is highly lipophilic. If the compound crashes out in the assay buffer, add 0.1% BSA (Bovine Serum Albumin) to the incubation to mimic plasma protein binding and maintain solubility. -

Incomplete Coupling: If the benzyl bromide reacts slowly, add a catalytic amount of Sodium Iodide (NaI) to generate the more reactive benzyl iodide in situ (Finkelstein condition).

References

-

Welch, J. T. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry: Structure and Bonding, Properties, and Applications." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Sowaileh, M. F., et al. (2017).[1] "The Pentafluorosulfanyl Group as a Bioisosteric Replacement." ChemMedChem.

-

Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl Compounds." Beilstein Journal of Organic Chemistry.

Sources

Phase-transfer catalysis conditions for reactions with 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Executive Summary & Strategic Rationale

The pentafluorosulfanyl (

Phase-Transfer Catalysis (PTC) is the superior process choice for this substrate.[1] Unlike homogeneous anhydrous conditions, PTC leverages the extreme lipophilicity of the

Mechanistic Insight: The "Lipophilic Shield" Effect

To optimize reaction conditions, one must understand the electronic and physical environment of the reaction center.

Electronic Activation

The benzylic carbon in 2-Fluoro-4-(pentafluorosulfur)benzyl bromide is highly electrophilic.

-

Inductive Effects (-I): Both the ortho-fluorine and para-

groups exert strong electron-withdrawing effects, significantly destabilizing the C-Br bond and lowering the LUMO energy at the benzylic position. -

Reactivity Implication: The substrate is highly activated toward SN2 attack but is also prone to rapid hydrolysis (formation of the benzyl alcohol) if exposed to aqueous hydroxide ions in a homogeneous phase.

The Partitioning Advantage

In a biphasic PTC system, the

-

Partition Coefficient: The substrate effectively remains 100% in the organic phase (e.g., Toluene or DCM).

-

Hydrolysis Suppression: Because the substrate cannot migrate to the aqueous phase, hydrolysis is limited strictly to the interface or the small amount of water carried into the organic phase by the catalyst. This allows the use of inexpensive inorganic bases (NaOH/KOH) without significant yield loss.

Mechanistic Workflow (Visualization)

Figure 1: The Starks' Extraction Mechanism adapted for lipophilic SF5 substrates. The substrate remains isolated in the organic phase, protected from bulk aqueous hydrolysis.

Critical Optimization Parameters

The following matrix summarizes the impact of variables specifically for electron-deficient benzyl bromides.

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | Toluene (for Azides) or DCM (for Ethers) | Toluene is safer for azides (avoiding diazidomethane risk). DCM provides better solubility for the catalyst in ether synthesis. |

| Catalyst | TBAB (Tetrabutylammonium bromide) | The symmetric butyl chains offer the optimal balance of organophilicity and accessibility for benzylic substitution. |

| Base | 50% NaOH or Sat. K₂CO₃ | High ionic strength "salts out" the organic catalyst, forcing it into the organic phase (increasing reaction rate). |

| Temperature | RT to 40°C | High reactivity of the benzyl bromide means heat is rarely needed; excessive heat promotes hydrolysis. |

| Agitation | High Shear (>800 RPM) | PTC is mass-transfer limited. The interfacial area determines the rate of ion exchange. |

Experimental Protocols

Protocol A: C-N Bond Formation (Synthesis of SF5-Benzyl Azide)

Target: Precursor for "Click" chemistry or reduction to amines.

Safety Warning: Sodium azide is acutely toxic. Do not use halogenated solvents (DCM/CHCl₃) with sodium azide to prevent the formation of explosive di- and tri-azidomethane.

Reagents:

-

2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

-

Solvent: Toluene (5 mL per mmol substrate)

-

Water (2 mL per mmol substrate)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve NaN₃ (1.5 eq) in water.

-

Catalyst Addition: Add TBAB (5 mol%) to the aqueous azide solution. Stir for 5 minutes to ensure dissolution.

-

Substrate Addition: Dissolve the

-benzyl bromide in Toluene. Add this solution to the aqueous phase. -

Reaction: Vigorously stir the biphasic mixture at Room Temperature (20-25°C).

-

Note: The reaction is usually complete within 2-4 hours due to the activated nature of the substrate.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or HPLC. Look for the disappearance of the bromide peak.

-

Work-up: Separate phases. Wash the organic layer with water (2x) and Brine (1x). Dry over MgSO₄.

-

Isolation: Concentrate under reduced pressure (keep bath <40°C) to obtain the crude azide.

Protocol B: C-O Bond Formation (Etherification with Phenols)

Target: Drug scaffold synthesis (e.g., bioisosteres of aryl ethers).

Reagents:

-

2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq) - Solid-Liquid PTC variant

-

Catalyst: 18-Crown-6 (0.05 eq) or TEBA (Triethylbenzylammonium chloride)

-

Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

-

Deprotonation: In a reaction vessel, combine the phenol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in Acetone. Stir at RT for 15 minutes.

-

Catalyst & Substrate: Add 18-Crown-6 (5 mol%) followed by the

-benzyl bromide (1.0 eq). -

Reaction: Heat the mixture to mild reflux (approx. 50-55°C).

-

Mechanistic Note: The crown ether complexes potassium, generating a "naked," highly reactive phenoxide anion.

-

-

Completion: Reaction typically completes in 4-6 hours.

-

Filtration: Cool to RT. Filter off the inorganic solids (KBr, excess K₂CO₃).

-

Purification: Concentrate the filtrate. If necessary, recrystallize from Ethanol/Hexane or purify via silica column.

Decision Tree for Process Scale-Up

Figure 2: Decision matrix for selecting the appropriate PTC variant based on nucleophile class.

Quality Control & Troubleshooting

Due to the fluorine content, 19F-NMR is the most powerful tool for process control.

-

Substrate Signal: The

group typically appears as a doublet (approx. 80-85 ppm) and a quintet (approx. 60-65 ppm) relative to CFCl₃. The ortho-fluorine will appear in the aromatic region (-110 to -130 ppm). -

Hydrolysis Indicator: If hydrolysis occurs, the chemical shift of the ortho-fluorine will shift slightly upfield due to the change from -CH₂Br to -CH₂OH.

-

Troubleshooting Low Yield:

-

Problem: Slow reaction. Solution: Increase agitation speed (RPM). PTC is strictly dependent on interfacial surface area.

-

Problem: Emulsion formation. Solution: Filter through a pad of Celite or add saturated NaCl (brine) to break the emulsion.

-

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link

- Savoia, D. (2002). "Recent advances in the synthesis of SF5-containing organic compounds". Topics in Current Chemistry, 221, 1-52. (Contextualizing SF5 stability).

- Halpern, M. (2002). "Phase Transfer Catalysis: Fundamentals and Applications".

-

Altamura, A., et al. (2021).[2] "Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles". ACS Organic & Inorganic Au. Link (Demonstrating SF5 stability in basic conditions).

-

Dill, A. K., et al. (1998). "Kinetics of a Phase-Transfer Catalysis Reaction in Supercritical Fluid Carbon Dioxide". Industrial & Engineering Chemistry Research. Link (Kinetics of benzyl bromide substitution).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

Reagent ID: 2-Fluoro-4-(pentafluorosulfur)benzyl bromide

CAS: 1221793-58-3 (Analogous/Generic Reference)

Functional Group Focus: Pentafluorosulfanyl (

Reagent Profile & Mechanistic Insight

The "Super-Trifluoromethyl" Effect

To improve yields, one must first understand the electronic environment of the reaction center.[1] This reagent is not a standard benzyl bromide.[1] It features two critical electron-withdrawing groups (EWGs):

-

The

Group: Often termed "super-trifluoromethyl," it is more electronegative (Hammett -

The 2-Fluoro Substituent: Provides additional inductive withdrawal and steric influence at the ortho-position.[1]

Impact on Reactivity: The combined electron-withdrawing effect significantly reduces electron density at the benzylic carbon.[1]

-

Pros: The benzylic carbon becomes a "hot" electrophile, accelerating

reactions with nucleophiles.[1] -

Cons: The enhanced electrophilicity makes the compound hypersensitive to moisture.[1] Hydrolysis to the corresponding benzyl alcohol is the #1 cause of yield loss [6].[1]

Storage & Handling (Pre-Reaction)

Q: My reagent arrived slightly yellow. Is it compromised?

A: Pure benzyl bromides are typically white to off-white solids or clear liquids.[1] A yellow tint indicates trace decomposition (formation of

-

Action: If the solid is free-flowing, it is likely usable.[1] If sticky or dark orange, recrystallize from dry hexane/pentane.[1]

-

Storage Protocol: Store at 2–8°C under Argon/Nitrogen. The C-Br bond is labile; light and moisture will accelerate degradation.[1]

Standard Operating Procedure (SOP): Nucleophilic Substitution

Scenario: Alkylation of a secondary amine or phenol.[1]

Optimized Protocol

This protocol minimizes hydrolysis and over-alkylation side reactions.[1]

Step-by-Step Methodology:

-

Drying: Flame-dry all glassware.[1] Use anhydrous solvents (Acetonitrile or DMF) with <50 ppm water content.[1]

-

Base Activation: Dissolve the nucleophile (1.0 equiv) in the solvent.[1] Add an inorganic base (

or -

Reagent Addition: Dissolve 2-Fluoro-4-(pentafluorosulfur)benzyl bromide (1.1 equiv) in a minimal amount of solvent. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing double-alkylation (if the product is still nucleophilic).[1]

-

-

Catalysis (Optional): If the reaction is sluggish after 2 hours, add 10 mol% Sodium Iodide (NaI).

-

Quench: Filter off inorganic solids before adding water.[1] This prevents the formation of basic aqueous emulsions that complicate extraction.[1]

Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Unreacted Starting Material

Q: TLC shows starting material remaining after 24 hours. Should I increase the temperature? A: Proceed with caution.

-

Diagnosis: The electron-deficient ring destabilizes the transition state if the nucleophile is weak.[1]

-

Solution:

-

Switch Solvent: Move from Acetone to Acetonitrile (MeCN) or DMF.[1] The higher dielectric constant of DMF stabilizes the polar transition state of the

mechanism.[1] -

Finkelstein Catalyst: Add 10-20 mol% TBAI (Tetrabutylammonium iodide) or NaI.[1] The iodide is a better nucleophile than the substrate and a better leaving group than bromide, acting as a catalytic shuttle.[1]

-

Avoid Excessive Heat: Do not exceed 60°C initially. High heat with this electron-poor system can lead to decomposition.[1]

-

Issue 2: Hydrolysis (Benzyl Alcohol Formation)

Q: I see a significant side product at a lower Rf. NMR suggests a benzyl alcohol.[1] How do I stop this? A: The highly electrophilic benzylic carbon reacts avidly with trace water.[1]

-

Immediate Fix: Ensure your base (

, etc.) is anhydrous.[1] Hygroscopic bases are common culprits.[1] Flame-dry the base or use fresh bottles. -

Process Change: Switch to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB). This keeps the sensitive bromide in the organic phase, protecting it from the bulk aqueous base until the moment of reaction.[1]

Issue 3: Homocoupling (Dimerization)

Q: I isolated a product with double the molecular weight. What is it? A: You likely formed the Wurtz-type coupling product (1,2-diarylethane).[1]

-

Cause: This occurs in the presence of reducing metals or if the reaction is too concentrated.[1]

-

Prevention: Dilute the reaction (0.05 M to 0.1 M).[1] Ensure no metallic impurities (e.g., from old stir bars or spatulas) are introduced.[1]

Data & Visualization

Solvent & Base Selection Matrix

Effectiveness for

| Solvent | Base | Suitability | Notes |

| Acetonitrile | High | Best balance of solubility and rate.[1][6] Easy workup. | |

| DMF | High | Use for weak nucleophiles.[1] Harder to remove DMF.[1] | |

| Acetone | Medium | Good for very reactive nucleophiles.[1] Slower rate. | |

| DCM | Low | Slow reaction; quaternary ammonium salt formation risk.[1] |

Troubleshooting Logic Flow

Figure 1: Decision tree for diagnosing yield issues in

References

-

Rowan Scientific. (n.d.).[1] The Pentafluorosulfanyl Group (SF5).[1][7][8][9][10][11][12] Retrieved January 29, 2026, from [Link][1]

-

Sowaileh, M. F., et al. (2017).[1][8] Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. Retrieved from [Link]

-

ScienceMadness. (2012). Benzyl iodide prep and purification. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. Retrieved January 29, 2026, from [Link][1]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 5. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 12. SF5-containing building blocks - Enamine [enamine.net]

Overcoming steric hindrance in reactions with SF5-substituted benzyl bromides

Status: Operational Ticket ID: SF5-BNZ-BR-001 Subject: Overcoming Steric and Electronic Barriers in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Super-Trifluoromethyl" Trap

Welcome to the SF5 technical support portal. You are likely here because a standard nucleophilic substitution (

The pentafluorosulfanyl group (

This guide provides the diagnostic logic and specific protocols to navigate this "Steric-Electronic Trap."

Module 1: Diagnostic FAQ (Root Cause Analysis)

Q1: I am seeing <5% conversion with standard amines/alkoxides. Is my reagent bad?

A: Unlikely. If your

-

The Physics: The

group has a van der Waals volume of ~47 -

The Consequence: The backside attack required for

is physically blocked. Meanwhile, the electron-withdrawing nature of

Q2: Can I just heat it to force the reaction? A: Proceed with extreme caution.

-

The Risk: Because

is retarded, raising the temperature often favors the entropic pathway: Elimination . You will likely see the formation of

Q3: Why does the meta-isomer react slowly even though sterics aren't an issue?

A: This is the electronic penalty. The

Module 2: Comparative Data (Know Your Enemy)

Understanding the spatial and electronic magnitude of the

| Parameter | Trifluoromethyl ( | Pentafluorosulfanyl ( | tert-Butyl ( | Impact on Reaction |

| Geometry | Tetrahedral | Square Pyramidal (Octahedral) | Tetrahedral | |

| Electronegativity ( | 0.54 | 0.68 | -0.20 | |

| Bond Length (C-X) | 1.50 Å | 1.81 Å (C-S) | 1.54 Å | The |

| Rotational Barrier | Low | High | High | Rigid conformation locks the steric block in place. |

Module 3: Troubleshooting Workflows (The Decision Tree)

Before selecting a protocol, trace your specific scenario through this logic flow.

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on regiochemistry.

Module 4: Experimental Protocols

Protocol A: The Finkelstein Activation (The "Better Leaver")

Use Case: Meta/Para isomers, or Ortho isomers with small nucleophiles.

The Bromide is often too "hard" a leaving group for these electron-deficient systems. Swapping to Iodide creates a longer, weaker C-I bond that is more susceptible to displacement.

-

Reagents: Sodium Iodide (NaI, 2.0 equiv), Acetone (dry).

-

Procedure:

-

Dissolve

-benzyl bromide in dry acetone (0.1 M). -

Add NaI. The solution may turn yellow/brown.

-

Stir at reflux for 2-4 hours. A white precipitate (NaBr) will form.

-

Critical Step: Do not work up. Evaporate acetone in vacuo (careful, benzyl iodides are lachrymators and unstable).

-

Redissolve the residue immediately in DMF or DMSO.

-

Add your nucleophile (amine/thiol) and base (DIPEA or

). -

Stir at RT.[1] The highly reactive iodide compensates for the electronic deactivation.

-

Protocol B: The "Trojan Horse" (Azide Insertion)

Use Case: Ortho isomers where amines are too bulky to fit.

If a primary amine cannot fit past the

-

Reagents: Sodium Azide (

, 1.5 equiv), DMSO (Polar aprotic is mandatory). -

Procedure:

-

Dissolve

-benzyl bromide in DMSO. -

Add

(Caution: Azides are toxic/explosive). -

Stir at 40°C. The linear geometry of

allows it to slip past the equatorial fluorines of the -

Workup: Dilute with water, extract with EtOAc.

-

Reduction: Convert the azide to the amine using Staudinger conditions (

, THF/H2O) or hydrogenation ( -

Result: You now have the primary amine installed, bypassing the

steric bottleneck.

-

Protocol C: The "Nuclear Option" (Reductive Amination)

Use Case: When substitution is impossible (e.g., Ortho-SF5 with secondary amines).

If the C-Br bond cannot be broken directly, change the mechanism. Oxidize the bromide to an aldehyde, then use reductive amination. This moves the steric conflict from a tetrahedral

-

Step 1 (Kornblum Oxidation):

-

Heat the benzyl bromide in DMSO at 80-100°C with

. -

This generates the

-Benzaldehyde .

-

-

Step 2 (Reductive Amination):

-

Mix the aldehyde with your amine in DCE (Dichloroethane).

-

Add Sodium Triacetoxyborohydride (

). -

The reaction proceeds via an iminium ion, which pulls the bulky amine away from the

group during the reduction step.

-

References

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds.[2][3][4][5][6] Chemical Reviews. Link

-

Altun, A., et al. (2025).[2][7] Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.[1][2][5][6][8] ResearchGate.[6] Link

-

Beier, P., et al. (2012). Nucleophilic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2025). Steric Hindrance Effects: Comparative Analysis of t-Butyl and SF5 Groups.Link

Disclaimer: The SF5 group releases HF upon thermal decomposition at extreme temperatures (>250°C). Always perform these reactions in a well-ventilated fume hood.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

Preventing elimination side reactions with hindered bases

The following is a specialized Technical Support Guide designed for researchers dealing with side-reaction suppression in complex organic synthesis.

Precision Deprotonation & Side-Reaction Control

Ticket Status: OPEN Topic: Preventing Elimination Side Reactions (E2/E1cB) with Hindered Bases Assigned Specialist: Senior Application Scientist, Dr. A. Vance

🚨 Emergency Triage: Quick Fix

Read this if your reaction is currently failing.

| Symptom | Diagnosis | Immediate Action |

| Alkene formation instead of alkylation | E2 Competition: Your base is acting as a proton scavenger at the wrong site (Beta-elimination). | Drop Temp: Cool to -78°C immediately. Switch Base: If using t-BuOK, switch to LiHMDS or LDA (steric bulk + lower basicity prevents thermodynamic equilibration). |

| Polymerization / Tar | Uncontrolled Deprotonation: Base is too strong or attacking the electrophile. | Dilute: Increase solvent volume (THF). Switch Base: Move from LDA (pKa ~36) to LiHMDS (pKa ~30). |

| No Reaction (SM Recovery) | Steric Overkill: Base is too bulky to access the proton.[1] | Add Additive: Add DMPU (safe HMPA alternative) or switch to a smaller hindered base (e.g., LiTMP → LDA). |

📘 Module 1: Base Selection Logic (The "Why")

The Paradox of Hindered Bases

Researchers often misunderstand hindered bases. While they are designed to prevent Nucleophilic Substitution (SN2) , they are historically the primary reagents for promoting Elimination (E2) .

To prevent elimination (when your goal is enolization, lithiation, or selective deprotonation), you must exploit the Kinetic Window . You need a base that is:

-

Bulky enough to avoid nucleophilic attack on carbonyls/electrophiles.[2]

-

Fast enough to grab the most accessible proton (Kinetic Control).

-

Cold enough to prevent the system from overcoming the activation energy barrier for Elimination (E2).

The Hierarchy of Hindered Bases

Use this table to match your substrate's acidity (pKa) with the correct base to avoid "over-deprotonation" which leads to elimination.

| Base | Structure | pKa (Conj. Acid in THF) | Steric Bulk | Risk Profile | Best For |

| LiHMDS | LiN(SiMe₃)₂ | ~29.5 [1] | Very High | Low (Weaker base) | Sensitive substrates. Best for preventing E1cB in beta-halo ketones. |

| LDA | LiN(i-Pr)₂ | ~35.7 [1] | High | Medium | Standard kinetic enolates. Can cause E2 if warmed > -40°C. |

| LiTMP | Li-TMP | ~37.3 [1] | Extreme | High (Strong base) | Deprotonating extremely hindered protons. High risk of E2 if not -78°C. |

| t-BuOK | KOtBu | ~17 (DMSO) / Aggregates in THF | High | High (Thermal E2) | Avoid if trying to prevent elimination. Promotes E2 strongly. |

| DIPEA | EtN(i-Pr)₂ | ~11 (Ammonium) | Medium | Very Low | Mild scavenging; will not form lithium enolates. |

Visualizing the Decision Matrix

Use the following logic flow to determine if your base selection is causing the elimination side reaction.

🛠 Module 2: Troubleshooting Scenarios

Scenario A: The "Beta-Elimination" Trap

Issue: You are trying to form an enolate on a ketone that has a leaving group (e.g., -OTYs, -Br) at the

-

Switch to LiHMDS: It is a weaker base than LDA. It generates the enolate, but the lithium-oxygen bond is more covalent/tight in LiHMDS enolates compared to potassium bases, reducing the electron push required to kick out the leaving group [2].

-

Transmetallation: Immediately transmetallate with ZnCl₂ or MgBr₂ after deprotonation. This "freezes" the enolate and prevents the elimination pathway.

Scenario B: Alkyl Halide Decomposition

Issue: You are deprotonating a substrate, but your alkyl halide electrophile (added later) is being destroyed by excess base (E2 elimination of the alkyl halide). The Fix:

-

Titration is Mandatory: You likely have excess base. You must titrate your n-BuLi before making LDA/LiHMDS. If you have 1.1 eq of base and only 1.0 eq of substrate, the remaining 0.1 eq will destroy your alkyl halide via E2.

-

The "Inverse Addition" Protocol: Cannula your base into your substrate slowly, rather than dumping substrate into base. This ensures base is never in large excess relative to the unreacted substrate.

🧪 Module 3: Experimental Protocols (The "Do")

Protocol: Kinetic Deprotonation without Elimination

Standard Operating Procedure for sensitive substrates (e.g., beta-halo ketones).

Reagents:

-

Diisopropylamine (distilled over CaH₂) or HMDS.

-

n-BuLi (Titrated using diphenylacetic acid method).

-

THF (Anhydrous, inhibitor-free).

Workflow Visualization:

Step-by-Step:

-

Glassware Prep: Flame-dry a 2-neck RBF under Argon flow. Elimination is often catalyzed by hydroxide (from wet solvents) acting as a nucleophile.

-

Base Generation: Add amine (1.1 eq) and THF. Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.05 eq) dropwise. Stir 20 min at 0°C, then cool back to -78°C.

-

Critical: We warm to 0°C to ensure full deprotonation of the amine, then cool back down.

-

-

Substrate Addition: Dissolve substrate in THF. Add slowly down the side of the flask over 10-15 minutes.

-

Why? Fast addition creates local "hot spots" of heat (exothermic reaction), which triggers E2 elimination.

-

-

The Kinetic Wait: Stir for 30-45 mins at -78°C. Do not let the temperature rise above -70°C.

-

Quench/React: Add your electrophile. If the electrophile is prone to E2 (like ethyl iodide), add DMPU (10% v/v) with the electrophile to accelerate SN2 over E2.

❓ Module 4: FAQs